Fructo-oligosaccharide DP12
Description
Contextualization of Oligosaccharides in Biochemical Research
Oligosaccharides, which are carbohydrates of low molecular weight, are positioned between monosaccharides and polysaccharides. nih.gov They are naturally abundant in plants, animals, and microorganisms, often in the form of glycoconjugates like glycoproteins or glycolipids. nih.gov The structural diversity of oligosaccharides is vast, significantly surpassing that of proteins and nucleic acids. nih.govfrontiersin.org This complexity allows them to play crucial roles in a multitude of biological processes, including cell-cell interaction, signal transduction, immune responses, and pathogen adhesion. nih.govfrontiersin.org Once considered merely as energy sources, the field of glycobiology has illuminated the profound biological significance of these complex carbohydrates. frontiersin.org Research into oligosaccharides now spans numerous disciplines, including medicine, the chemical industry, and biology, with a focus on their physicochemical and physiological properties. nih.gov
Overview of Fructan-Type Oligosaccharides and Their Structural Diversity
Fructans are a major class of water-soluble carbohydrates found in approximately 15% of flowering plant species, where they primarily function as reserve carbohydrates. frontiersin.org They are polymers of fructose (B13574), and their classification is based on the type of glycosidic linkages between fructose units and their degree of polymerization (DP). frontiersin.orgjmb.or.kr The primary types of fructans include inulins, which have β(2,1) linkages, and levans, which have β(2,6) linkages. jmb.or.kr Graminan-type fructans contain both β(2,1) and β(2,6) linkages. frontiersin.org The structural diversity of fructans is further expanded by variations in branching and the length of the fructose chains. frontiersin.orgnih.gov This diversity arises from the activities of various fructosyltransferases, the enzymes responsible for their biosynthesis. nih.gov
Fructo-oligosaccharides (FOS) are a subset of fructans, typically with a lower degree of polymerization. mdpi.com They are composed of a chain of fructose units linked by β(2→1) glycosidic bonds, with a terminal glucose unit. ayurvedjournal.comnih.gov The most common FOS are 1-kestose (B104855) (GF2), nystose (B80899) (GF3), and 1F-fructofuranosylnystose (GF4). caldic.comfrontiersin.org
Significance of Degree of Polymerization (DP) in Oligosaccharide Functionality
The degree of polymerization (DP), which denotes the number of monomeric units in a polymer, is a critical factor that dictates the functionality of oligosaccharides. researchgate.netwikipedia.org Even subtle variations in DP can lead to significant differences in the physicochemical and biological properties of these molecules. nih.gov For instance, the DP of fructans can range from three to several hundred, and this variation influences their roles in plants, such as serving as short-term or long-term energy reserves. frontiersin.org
In the context of health and nutrition, the DP of oligosaccharides affects their fermentability by gut microbiota. nih.gov Shorter-chain FOS are often fermented more readily by beneficial bacteria than longer-chain inulin (B196767) molecules. nih.gov The DP also influences physical properties like solubility and sweetness, as well as biological activities. jmb.or.krresearchgate.net Research on various types of oligosaccharides, such as alginate oligosaccharides, has shown that different DPs can elicit distinct physiological responses. biorxiv.org Therefore, controlling the DP is essential for producing oligosaccharides with specific, desired functionalities. researchgate.net
Rationale for Dedicated Investigation of Fructo-oligosaccharide DP12
This compound (FOS DP12), also referred to as GF11, is a specific fructo-oligosaccharide with a degree of polymerization of 12. medchemexpress.comglpbio.combioscience.co.uk This means it is composed of a chain of eleven fructose units attached to a terminal glucose unit. medchemexpress.com The focused investigation of FOS DP12 is driven by the understanding that specific DP values can impart unique properties.
Properties
Molecular Formula |
C23H38NO19Na |
|---|---|
Synonyms |
Fruβ(2-1)-[Fruβ(2-1)]10-α(2-1)Glc |
Origin of Product |
United States |
Biosynthesis and Chemo Enzymatic Production of Fructo Oligosaccharide Dp12
Enzymatic Transfructosylation Pathways for Targeted FOS Synthesis
Enzymatic synthesis is a cornerstone of FOS production, utilizing transfructosylation reactions catalyzed by specific enzymes. nih.gov This method offers a high degree of control over the composition of the resulting FOS mixture. nih.govresearchgate.net The process involves the transfer of fructosyl units from a donor molecule, typically sucrose (B13894), to an acceptor molecule, leading to the elongation of the oligosaccharide chain. nih.govnih.gov
Fructosyltransferases (FTases), specifically β-fructofuranosidases (EC 3.2.1.26) and β-D-fructosyltransferases (EC 2.4.1.9), are the primary enzymes responsible for FOS synthesis. nih.govmdpi.com These enzymes are sourced from a wide variety of microorganisms, including filamentous fungi, yeasts, and bacteria. mdpi.com Prominent microbial sources include species of Aspergillus, Aureobasidium, Penicillium, and Lactobacillus. nih.govnih.govmdpi.com
The catalytic mechanism of FTases involves the cleavage of the β-(2→1) glycosidic bond in a donor substrate, such as sucrose, and the subsequent transfer of the fructosyl moiety to an acceptor. nih.gov This process is a complex interplay of synthesis and hydrolysis reactions that occur simultaneously. nih.gov In the initial stages, sucrose acts as both the fructosyl donor and acceptor, leading to the formation of 1-kestose (B104855) (DP3) and glucose. nih.gov Subsequently, the newly synthesized FOS molecules can themselves act as both donors and acceptors, leading to the production of FOS with higher degrees of polymerization (DPn+1) and lower degrees of polymerization (DPn-1). nih.gov This sequential reaction mechanism allows for the gradual elongation of the fructan chain to achieve higher DP values like DP12. nih.gov
Table 1: Microbial Sources of Fructosyltransferases for FOS Production
| Microbial Source | Enzyme Type |
| Aspergillus niger | β-fructofuranosidase |
| Aureobasidium pullulans | Fructosyltransferase |
| Penicillium purpurogenum | Fructosyltransferase |
| Lactobacillus gasseri | Inulosucrase |
| Rhodotorula sp. | Fructosyltransferase |
This table provides examples of microbial sources and the types of fructosyltransferase enzymes they produce for FOS synthesis.
The formation of FOS with a specific degree of polymerization, such as DP12, is highly dependent on the enzyme's substrate specificity and the reaction kinetics. mdpi.com FTases exhibit varying degrees of specificity for both donor and acceptor substrates. While sucrose is the most common donor, some enzymes can utilize other FOS molecules for chain elongation. nih.govnih.gov The structure and linkage of the resulting FOS are determined by the microbial source of the FTase used. nih.gov
The kinetics of FOS synthesis are often described by Michaelis-Menten kinetics, although the process is complicated by the simultaneous occurrence of multiple transfructosylation and hydrolysis reactions. nih.govnih.gov The production of higher DP FOS, like DP12, is a result of a series of consecutive reactions where shorter FOS act as substrates for the synthesis of longer chains. nih.gov For instance, 1-kestose (DP3) can act as a substrate to produce nystose (B80899) (DP4), which in turn can lead to the formation of fructofuranosyl nystose (DP5), and so on. nih.gov The rate of these reactions is influenced by factors such as substrate concentration and the presence of inhibitors like glucose. nih.govnih.gov Stereochemical control is inherent to the enzyme's active site, ensuring the formation of the correct β-(2→1) glycosidic linkages characteristic of inulin-type fructans. dntb.gov.ua
Maximizing the yield of FOS, and specifically enriching for higher DP products like DP12, requires careful optimization of several bioreaction parameters. eurekaselect.comnih.gov These parameters are interconnected and must be considered collectively. nih.gov
Key parameters that influence FOS DP12 yield include:
Temperature: Most FTases exhibit optimal activity in the range of 40–60°C. nih.govresearchgate.net Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation. nih.gov
pH: The optimal pH for FTase activity is typically between 4.5 and 6.5. nih.govresearchgate.net The pH affects the ionization state of the enzyme's amino acid residues, which is crucial for its structure and catalytic function. nih.gov
Substrate Concentration: High initial sucrose concentrations (above 40%) generally favor the production of shorter-chain FOS. nih.gov Conversely, lower sucrose concentrations can lead to the synthesis of FOS with higher degrees of polymerization, such as DP5 and DP6, and potentially DP12. nih.gov
Enzyme Concentration: Increasing the enzyme concentration generally leads to a higher rate of FOS formation. nih.govnih.gov However, there is a point at which mass transfer limitations can reduce the reaction rate. nih.gov
Reaction Time: The composition of the FOS mixture changes over time. mdpi.com Initially, shorter-chain FOS are predominant, but as the reaction progresses, these are converted to longer-chain FOS. mdpi.com Prolonged reaction times can also lead to hydrolysis of the FOS products. nih.gov
Table 2: Optimized Conditions for FOS Synthesis by Immobilized Fructosyltransferase from Rhodotorula sp.
| Parameter | Optimal Value |
| pH | 6.0 |
| Temperature | 48°C |
| Initial Sucrose Concentration | 50% (w/v) |
| Immobilized Enzyme Activity | 20 U/mL |
This table summarizes the optimized conditions for FOS synthesis, which resulted in a reduced reaction time and increased conversion of sucrose. eurekaselect.com
Microbial Fermentation Strategies for Fructo-oligosaccharide DP12 Production
Microbial fermentation offers an alternative and potentially more cost-effective method for producing FOS. mdpi.com In this approach, whole microbial cells capable of producing FTases are cultivated in a bioreactor with a suitable substrate, typically sucrose. mdpi.comresearchgate.net
The success of microbial fermentation for FOS DP12 production hinges on the selection of appropriate microbial strains. adarshcollege.in The primary goal of screening is to identify microorganisms that not only produce high levels of FTase but also exhibit a preference for synthesizing longer-chain FOS. mdpi.comadarshcollege.in
Screening programs typically involve isolating a large number of microorganisms from natural sources, such as soil, and then testing their ability to produce FOS. adarshcollege.in This is followed by secondary screening to further characterize the promising strains, evaluating factors like their yield of specific FOS, genetic stability, and suitability for large-scale cultivation. adarshcollege.in Techniques like high-performance liquid chromatography (HPLC) are used to analyze the composition of the FOS mixture produced by each strain. researchgate.net The identification of strains with a high transfructosylating-to-hydrolytic activity ratio is crucial for maximizing FOS yield. scielo.br
The design of the bioreactor and the precise control of the fermentation process are critical for enriching the final product with FOS of a specific DP, such as DP12. researchgate.netnih.gov Enzyme membrane bioreactors (EMBRs) are a promising technology for continuous FOS production. researchgate.netaminer.org In an EMBR, the enzyme is retained by a membrane, allowing for its reuse while continuously removing the FOS product. aminer.orgmdpi.com
Key aspects of bioreactor design and process control include:
Bioreactor Type: Both batch and fed-batch fermentation strategies can be employed. Fed-batch cultivation can help to maintain optimal substrate concentrations and control the production of inhibitory byproducts like glucose. frontiersin.org
Process Parameters: Similar to enzymatic synthesis, parameters such as temperature, pH, agitation speed, and oxygen flow must be carefully controlled to ensure optimal microbial growth and enzyme production. mdpi.com
Downstream Processing: After fermentation, the FOS mixture needs to be purified. This often involves removing the microbial cells and unreacted substrates. researchgate.net Microbial treatment using successive purification fermentations with organisms like Saccharomyces cerevisiae can be used to selectively remove monosaccharides and disaccharides from the crude FOS mixture. researchgate.netfrontiersin.org
By carefully controlling these factors, it is possible to steer the fermentation process towards the production of a higher proportion of long-chain FOS, including DP12.
Metabolic Engineering and Genetic Modification Approaches for Targeted this compound Biosynthesis
The biosynthesis of FOS is primarily governed by fructosyltransferases (FTases), enzymes that catalyze the transfer of fructose (B13574) units. mdpi.comnih.gov Standard enzymatic production often results in a mixture of FOS with varying chain lengths (typically DP3 to DP12). mdpi.comnih.gov Achieving a high yield of a specific oligomer like DP12 necessitates sophisticated metabolic engineering and genetic modification of the producing microorganisms.
The core strategy involves modifying the FTase enzymes to enhance their processivity and specificity for producing longer-chain FOS. Genetic engineering allows for the targeted modification of DNA sequences within an organism to alter its enzymatic machinery. mdpi.com Researchers can introduce deletions, insertions, or replacements of DNA sequences to fine-tune the catalytic properties of FTases. mdpi.com
Key approaches include:
Enzyme Engineering: Site-directed mutagenesis of the gene encoding FTase can alter the enzyme's active site. This can change its affinity for acceptor molecules of different lengths, thereby shifting the product distribution towards higher DP values like DP12. By modifying amino acid residues that influence substrate binding and catalysis, the enzyme's inherent tendency to produce short-chain FOS can be suppressed in favor of elongation.
Host Strain Optimization: The microbial host, or "chassis," used for expressing the engineered FTase is critical. mdpi.com Strains like Aspergillus niger or Aureobasidium pullulans are commonly used for FOS production. nih.govresearchgate.net Metabolic engineering of these hosts can be performed to increase the precursor supply (sucrose) and eliminate competing metabolic pathways that consume sucrose or the nascent FOS chains. For instance, deleting genes for native invertases prevents the hydrolysis of sucrose and FOS, maximizing the substrate available for FTase. mdpi.com
Expression System Enhancement: The yield of the target FOS is also dependent on the expression level of the FTase. Utilizing strong, inducible promoters and optimizing codon usage for the host organism can lead to higher concentrations of the catalytic enzyme, driving the reaction towards more complete transfructosylation and the formation of longer oligomers.
Research has shown that the composition of the FOS mixture produced is highly dependent on the enzyme source and reaction conditions. mdpi.com For example, some FTases have a better capability to generate longer-chain FOS at higher substrate conversions. mdpi.com By combining enzyme engineering with optimization of the host's metabolic network, it is possible to create microbial cell factories specifically designed for the high-yield production of FOS DP12.
Chemo-Enzymatic Hybrid Syntheses of this compound
Chemo-enzymatic synthesis offers a powerful alternative to purely biological methods, combining the high selectivity of enzymes with the versatility of chemical reactions to construct complex oligosaccharides like FOS DP12. researchgate.netnih.gov This hybrid approach can overcome limitations in enzyme processivity and provide precise control over the final product structure.
A typical chemo-enzymatic strategy for synthesizing a dodecasaccharide involves:
Enzymatic Synthesis of Oligosaccharide Building Blocks: Smaller FOS fragments (e.g., DP3 to DP6) are first produced using wild-type or engineered fructosyltransferases. These fragments serve as the starting materials for subsequent chemical coupling.
Chemical Protection and Activation: The enzymatically produced oligosaccharides are chemically modified. Specific hydroxyl groups are "protected" with chemical moieties to prevent unwanted side reactions. The reducing end of one fragment (the donor) is then chemically "activated," often by converting it into a glycosyl halide or thioglycoside, making it highly reactive for forming a new glycosidic bond. researchgate.net
Chemical Glycosylation: The activated donor fragment is chemically coupled to an unprotected hydroxyl group of another oligosaccharide fragment (the acceptor). This key step elongates the chain. By repeating this process in a stepwise manner, oligosaccharides of a specific, predetermined length like DP12 can be built.
Deprotection: Finally, all chemical protecting groups are removed to yield the final, pure FOS DP12.
This method allows for the synthesis of long-chain oligosaccharides that may be difficult to produce in high yields using enzymes alone. nih.gov For example, researchers have successfully synthesized xylan dodecasaccharides using glycosynthase-mediated coupling as the key step, demonstrating the feasibility of this approach for creating long, defined oligosaccharides. researchgate.netnih.gov
Purification and Isolation Methodologies for High-Purity this compound
The product of enzymatic synthesis is typically a heterogeneous mixture containing residual monosaccharides (glucose, fructose), sucrose, and FOS of various chain lengths. nih.gov Isolating high-purity FOS DP12 from this complex broth requires advanced and specific separation methodologies.
Advanced Chromatographic Techniques for Oligosaccharide Fractionation and DP-Specific Separation
Chromatography is a cornerstone of oligosaccharide purification, separating molecules based on their physicochemical properties. For DP-specific separation of FOS, several high-resolution techniques are employed.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and high-resolution method for separating carbohydrates. chromatographyonline.com At high pH, the hydroxyl groups of oligosaccharides become weakly acidic and can be separated via anion-exchange chromatography. researchgate.netcreative-biolabs.com The retention time on the column is influenced by the number of hydroxyl groups, allowing for effective separation based on the degree of polymerization. HPAEC-PAD can resolve FOS mixtures up to a DP of 18, making it an excellent analytical and preparative tool for isolating FOS DP12. researchgate.net
Simulated Moving Bed (SMB) Chromatography: SMB is a continuous chromatographic technique that offers higher productivity and reduced solvent consumption compared to traditional batch chromatography, making it suitable for industrial-scale purification. uwo.caprosep-ltd.com The process simulates a counter-current movement between the solid phase (resin) and the liquid phase (eluent). By carefully selecting the resin and operating conditions, a continuous separation of the FOS mixture into different fractions can be achieved. For instance, SMB can effectively remove shorter-chain saccharides (glucose, fructose, sucrose) from the FOS mixture. researchgate.netresearchgate.net Further refinement of the process can allow for the fractionation of the FOS pool itself, enriching for longer-chain oligomers like DP12.
| Technique | Principle of Separation | Resolution for High DP | Scalability | Primary Application |
|---|---|---|---|---|
| HPAEC-PAD | Anion exchange of hydroxyl groups at high pH | Very High (up to DP18+) researchgate.net | Analytical to Semi-Preparative | High-purity isolation, quantification |
| Simulated Moving Bed (SMB) | Size exclusion and adsorption equilibrium | Moderate to High | Industrial Scale prosep-ltd.com | Bulk removal of impurities, large-scale fractionation researchgate.netresearchgate.net |
Membrane Filtration and Precipitation Methods for this compound Isolation
Membrane-based separation and precipitation offer alternative or complementary methods to chromatography for purifying FOS.
Nanofiltration (NF): This pressure-driven membrane process separates molecules based on size. Nanofiltration membranes have pore sizes that can retain oligosaccharides while allowing smaller molecules like monosaccharides, disaccharides, and salts to pass through into the permeate. deswater.commdpi.com By using a series of NF membranes with different molecular weight cut-offs (MWCO), it is possible to fractionate the crude FOS syrup. A first NF step can remove low molecular weight sugars. deswater.com A subsequent step with a tighter membrane could then concentrate the higher DP FOS, including DP12, in the retentate. Diafiltration, a process where fresh solvent is added to the retentate to wash out remaining impurities, can further enhance the purity of the final FOS product. google.com
Precipitation: Selective precipitation can be used as a simpler, bulk purification step. One method involves using solvents like ethanol. FOS, particularly longer-chain variants like DP12, are less soluble in ethanol-water mixtures than monosaccharides. By carefully adjusting the ethanol concentration, a fraction enriched in high-DP FOS can be precipitated out of the solution, leaving the majority of glucose, fructose, and sucrose in the supernatant. Another approach is the enzymatic oxidation of glucose to gluconic acid, which can then be precipitated as calcium gluconate, effectively removing this byproduct from the mixture. nih.gov
| Method | Mechanism | Selectivity for DP12 | Key Advantage |
|---|---|---|---|
| Nanofiltration | Size-based separation using membranes mdpi.com | Good for separating high DP from low DP fractions | Continuous process, cost-effective for bulk separation mdpi.com |
| Solvent Precipitation | Differential solubility in aqueous-organic solvents | Moderate; enriches for higher DP FOS | Simple, low-cost for initial enrichment |
Advanced Analytical Methodologies for Fructo Oligosaccharide Dp12 Structural Elucidation and Quantification
High-Resolution Mass Spectrometry (HR-MS) for Oligosaccharide Profiling
High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technology for oligosaccharide analysis, providing precise mass measurements that allow for the determination of elemental composition. For a large molecule like FOS DP12, HR-MS can confirm its molecular formula and identify it within a complex mixture of other fructo-oligosaccharides of varying lengths.
Tandem mass spectrometry (MS/MS) is indispensable for sequencing oligosaccharides and determining their connectivity. nih.gov In an MS/MS experiment, a specific precursor ion, such as the molecular ion of FOS DP12, is selected and then fragmented through collision-induced dissociation (CID). nih.gov The fragmentation primarily occurs at the weakest bonds, which are the glycosidic linkages connecting the fructose (B13574) and glucose units.
The resulting product ions provide detailed structural information. Cleavages of the glycosidic bonds yield B- and Y-type ions, which reveal the sequence of the monosaccharide units from the non-reducing and reducing ends, respectively. Furthermore, cross-ring fragmentation can occur, providing valuable information about the specific linkage positions (e.g., 2,1- or 2,6-linkages between fructosyl units). nih.gov The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods allows for the rapid and simultaneous relative quantitation of various glycosidic linkages within oligosaccharides. nih.govucdavis.eduresearchgate.net To facilitate analysis, oligosaccharides are often derivatized, for instance, through permethylation, which stabilizes the molecule and directs fragmentation patterns in a more predictable manner. nih.govnih.gov
Table 1: Illustrative MS/MS Fragmentation Data for a Linear FOS DP12 This table presents hypothetical fragmentation data for a linear FOS DP12 consisting of a terminal glucose linked to eleven fructose units (GFn, where n=11).
| Precursor Ion (m/z) | Fragment Type | Fragment Identity | Description |
| [M+Na]⁺ | Y-ion | Y₁ | Represents the reducing-end glucose unit. |
| [M+Na]⁺ | B-ion | B₁ | Represents the non-reducing-end fructose unit. |
| [M+Na]⁺ | Y-ion | Y₂ | Represents the glucose unit plus one fructose unit. |
| [M+Na]⁺ | B-ion | B₂ | Represents two linked fructose units from the non-reducing end. |
| [M+Na]⁺ | Y-ion | Y₁₁ | Represents the entire chain minus the terminal fructose. |
| [M+Na]⁺ | B-ion | B₁₁ | Represents the eleven linked fructose units. |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to the analysis of complex molecules like FOS DP12. fda.gov This technique separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge, which collectively determine their mobility through a drift tube filled with a buffer gas. youtube.com The resulting measurement is a collision cross-section (CCS), a key physical parameter of the ion. youtube.com
For oligosaccharides, which can exist as numerous isomers (e.g., different linkage positions or branching), IMS-MS is particularly powerful. Isomers that are identical in mass (isobaric) and difficult to separate chromatographically can often be resolved by ion mobility. nih.gov This allows for the differentiation of FOS DP12 conformers and provides insight into the three-dimensional structure of the molecule in the gas phase. nih.govnih.gov By coupling IMS with MS/MS, mobility-selected ions can be fragmented, providing conformation-specific structural data. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fructo-oligosaccharide DP12 Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural determination of organic molecules, including complex carbohydrates. dtu.dkresearchgate.net It provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of monosaccharide identity, anomeric configuration (α or β), and the precise position of glycosidic linkages. mdpi.comresearchgate.net
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, the significant signal overlap in a large molecule like FOS DP12 makes complete assignment challenging. globalsciencebooks.info Two-dimensional (2D) NMR experiments are therefore essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the network of protons within each individual monosaccharide ring. globalsciencebooks.info
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the assignment of carbon signals based on their corresponding proton assignments. globalsciencebooks.info
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining glycosidic linkages. It reveals correlations between protons and carbons that are separated by two or three bonds. A correlation between the anomeric proton (H-1) of one residue and the carbon at the linkage position of the adjacent residue provides definitive proof of the linkage site. researchgate.netglobalsciencebooks.info
The anomeric configuration is typically determined by the chemical shift of the anomeric carbon and proton, as well as the magnitude of the coupling constant between the anomeric proton and its neighboring proton.
Table 2: Key 2D NMR Correlations for Linkage Determination in FOS DP12
| NMR Experiment | Correlation Type | Information Gained |
| COSY | ¹H - ¹H | Identifies scalar-coupled protons within each fructose and glucose residue. |
| HSQC | ¹H - ¹³C (one bond) | Assigns carbon signals based on attached proton signals. |
| HMBC | ¹H - ¹³C (multiple bonds) | Determines glycosidic linkage positions by observing correlations across the glycosidic bond (e.g., between an anomeric proton and the linkage carbon of the next residue). |
| NOESY/ROESY | ¹H - ¹H (through space) | Provides information on spatial proximity of protons, confirming linkage and providing conformational insights. |
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the composition of a mixture without the need for an identical reference standard for the analyte. nih.gov The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. nih.gov
For the purity assessment of FOS DP12, a well-resolved signal unique to the molecule is selected for integration. This integral is then compared to the integral of a signal from a certified internal standard of known concentration and purity that has been added to the sample in a precisely weighed amount. nih.govpurity-iq.com This allows for the accurate calculation of the absolute amount and purity of FOS DP12 in the sample. The method is valued for its accuracy, precision, and the structural confirmation it provides simultaneously with quantification.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for this compound Analysis
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the separation and quantification of carbohydrates. nih.gov This technique is particularly well-suited for analyzing FOS, as it can separate oligosaccharides based on their degree of polymerization. researchgate.netnih.gov
Carbohydrates are weak acids that can be ionized at high pH. HPAEC utilizes strong anion-exchange columns and alkaline mobile phases to separate these carbohydrate anions. The elution of increasingly larger oligosaccharides, such as FOS DP12, is typically achieved by applying a gradient of increasing salt concentration (e.g., sodium acetate) to the mobile phase. nih.gov
Optimization of Chromatographic Conditions for DP-Specific Resolution
The effective separation and quantification of specific high-degree of polymerization (DP) fructo-oligosaccharides (FOS), such as this compound, from complex mixtures necessitate highly optimized chromatographic conditions. The resolution of individual oligosaccharides is dependent on the careful selection of the stationary phase, mobile phase composition, and detector.
Hydrophilic interaction liquid chromatography (HILIC) is a commonly employed technique. Stationary phases like amide-based columns (e.g., XBridge® BEH Amide, Xamide 100A) or amino-functionalized silica columns (e.g., Hypersil™ APS-2) are preferred for their ability to retain and separate these polar carbohydrates. mdpi.commdpi.comresearchgate.net For instance, a stable tridentate amide stationary phase has been shown to be effective across a wide pH range, allowing for efficient separation. mdpi.com Another approach involves using microcrystalline cellulose as a stationary phase, which is suitable for preparing food-grade oligosaccharides of a defined DP. nih.gov
The mobile phase typically consists of an aqueous-organic mixture, most commonly acetonitrile and water. mdpi.comresearchgate.net The precise ratio is critical for achieving separation; for example, an isocratic elution with acetonitrile–water (70:30, v/v) has been successfully used to separate FOS. mdpi.com The elution of higher DP FOS can be controlled by adjusting the proportion of the aqueous component in the mobile phase. nih.gov
Due to the lack of a strong UV-absorbing chromophore in FOS, detection is often performed using universal detectors. The Evaporative Light Scattering Detector (ELSD) is frequently selected for its high sensitivity and the short time required to achieve system balance. mdpi.com Refractive Index Detectors (RID) are also widely used. researchgate.netsciencepublishinggroup.comnih.gov For enhanced sensitivity and specificity, High-Performance Anion-Exchange Chromatography (HPAE) coupled with Pulsed Amperometric Detection (PAD) is a powerful alternative for the detailed characterization of oligosaccharide mixtures. thermofisher.com
Table 1: Optimized Chromatographic Conditions for FOS Resolution
| Parameter | Description | Examples |
|---|---|---|
| Stationary Phase | Selected for polarity and interaction with carbohydrates. | Amide (XBridge® BEH Amide), Amino (Hypersil™ APS-2), Microcrystalline Cellulose. mdpi.comresearchgate.netnih.gov |
| Mobile Phase | Aqueous-organic mixtures used to elute FOS based on size. | Acetonitrile/Water (e.g., 70:30 or 80:20 v/v), Ethanol/Water. mdpi.comresearchgate.netnih.gov |
| Detection Method | Chosen for universal response to non-UV absorbing compounds. | Evaporative Light Scattering (ELSD), Refractive Index (RID), Pulsed Amperometric Detection (PAD). mdpi.comsciencepublishinggroup.comthermofisher.com |
Integration with Mass Spectrometry (LC-MS) for Comprehensive Analysis
Coupling liquid chromatography with mass spectrometry (LC-MS) is an indispensable tool for the unambiguous identification and structural characterization of FOS, including high-DP species like DP12. This hyphenated technique provides data on both the retention time and the mass-to-charge ratio (m/z) of the molecule, offering a high degree of confidence in compound identification.
High-resolution mass spectrometry (HRMS), particularly with analyzers like the Q-Exactive Orbitrap, allows for the determination of the precise molecular mass of an oligosaccharide. mdpi.com This accuracy is crucial for confirming the elemental composition and, consequently, the specific degree of polymerization. For example, a Fructo-oligosaccharide with a DP of 12 was successfully identified using a UHPLC-Q-Exactive Orbitrap MS method. mdpi.com
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the parent ion. The resulting fragment ions yield information about the monosaccharide sequence and the positions of glycosidic linkages. mdpi.comucdavis.edu While challenging for isomers, this fragmentation pattern is key to distinguishing between different oligosaccharide structures. Advanced workflows employing multidimensional LC-MS/MS have been developed for the de novo structural elucidation of novel oligosaccharides. ucdavis.edu Electrospray ionization (ESI) is a commonly utilized soft ionization technique that allows for the analysis of these large, thermally labile molecules without significant degradation. mdpi.com
Table 2: LC-MS Parameters for FOS Analysis
| Parameter | Description | Common Implementation |
|---|---|---|
| Ionization Source | Method to generate ions from the analyte. | Electrospray Ionization (ESI). mdpi.com |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Quadrupole Time-of-Flight (Q-TOF), Orbitrap. mdpi.comucdavis.edu |
| Analysis Mode | Method of data acquisition. | Full Scan (for molecular weight), Tandem MS/MS (for structural fragmentation). mdpi.comucdavis.edu |
| Chromatography | Separation technique coupled to MS. | UHPLC with HILIC columns. mdpi.com |
Enzymatic Assays for Specific Fructanase and Fructosyltransferase Activity Towards this compound
Enzymatic assays are fundamental for studying the synthesis and degradation of FOS and for characterizing the enzymes involved, such as fructanases and fructosyltransferases. frontiersin.orgmdpi.com These assays provide quantitative data on enzyme activity and specificity towards substrates of varying chain lengths, including this compound.
Fructosyltransferase (FTase) Assays: The activity of fructosyltransferases (EC 2.4.1.9), which synthesize FOS by transferring fructose units from a donor (typically sucrose) to an acceptor, is a key area of study. mdpi.com Assays to measure FTase activity typically involve incubating the enzyme with a high concentration of sucrose (B13894) and monitoring the formation of FOS products (e.g., 1-kestose (B104855), nystose (B80899), and higher DP oligosaccharides) over time. researchgate.net One unit of fructosyltransferase activity can be defined as the amount of enzyme required to transfer one micromole of fructose per minute under specified conditions. nih.gov The concentration of the synthesized FOS is quantified using chromatographic methods like HPLC. researchgate.netnih.gov The production of specific high-DP FOS can be influenced by modulating reaction conditions such as pH, temperature, enzyme concentration, and reaction time. mdpi.comnih.gov
Fructanase (Fructan Hydrolase) Assays: Fructanases, such as exo-hydrolases, catalyze the breakdown of FOS by cleaving glycosidic bonds. frontiersin.org Assays for these enzymes measure their activity by monitoring the degradation of a FOS substrate. This can be achieved by quantifying the rate of release of monosaccharides (fructose or glucose) or the decrease in the concentration of the initial FOS substrate over time. The analysis of the hydrolysis products provides information on the enzyme's mode of action (i.e., whether it cleaves terminal or internal linkages).
Table 3: Principles of Enzymatic Assays for FOS Analysis
| Assay Type | Enzyme Class | Principle of Measurement | Analytical Method |
|---|---|---|---|
| Synthesis Assay | Fructosyltransferase (FTase) | Measures the rate of FOS formation from a substrate like sucrose. mdpi.comnih.gov | HPLC-RID/ELSD |
| Hydrolysis Assay | Fructanase / Fructan Hydrolase | Measures the rate of FOS degradation by quantifying released monosaccharides or remaining substrate. frontiersin.org | HPLC-RID/ELSD |
Other Advanced Spectroscopic Techniques for Oligosaccharide Characterization
Beyond mass spectrometry, several other advanced spectroscopic techniques provide critical information for the complete structural characterization of oligosaccharides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for the detailed structural elucidation of purified oligosaccharides. mdpi.com One-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide definitive information on the anomeric configuration (α or β), the sequence of monosaccharide units, and the specific positions of the glycosidic linkages. The chemical shifts observed in the NMR spectrum of a purified FOS fraction can be compared with those of known standards or published data to confirm its identity and structure. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule, providing a characteristic "fingerprint" spectrum. researchgate.net For FOS, FTIR can confirm the presence of key functional groups (e.g., O-H, C-O) and provide information about the glycosidic bonds. It has been employed as a rapid method to monitor the enzymatic synthesis of FOS from sucrose. nih.govconicet.gov.ar While not providing the detailed structural information of NMR, FTIR is a valuable tool for qualitative analysis and process monitoring. mdpi.com
Table 4: Advanced Spectroscopic Techniques for FOS Characterization
| Technique | Information Provided | Application |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Anomeric configuration, glycosidic linkage positions, monosaccharide sequence. mdpi.comnih.gov | Definitive structural elucidation of purified compounds. |
| Fourier-Transform Infrared (FTIR) | Characteristic functional groups, molecular fingerprint. researchgate.netconicet.gov.ar | Qualitative characterization and monitoring of enzymatic reactions. |
Microbial Metabolism and Bio Transformation of Fructo Oligosaccharide Dp12
Substrate Specificity and Utilization Kinetics of Commensal Gut Bacteria for Fructo-oligosaccharide DP12 (in vitro models)
The ability of commensal gut bacteria to utilize FOS DP12 is highly dependent on their enzymatic machinery. Unlike short-chain FOS (scFOS), which can sometimes be directly transported into bacterial cells, longer chains like DP12 necessitate initial extracellular hydrolysis. researchgate.net The kinetics of utilization are therefore often biphasic, involving external degradation followed by the fermentation of the resulting fructose (B13574) and smaller oligosaccharides. researchgate.net Studies on FOS mixtures with high degrees of polymerization (DP) show that gut microbiota can metabolize these complex carbohydrates effectively, although preferences for shorter chains are often observed. nih.govresearchgate.netnih.gov
The breakdown of FOS DP12 is initiated by extracellular enzymes, primarily belonging to the glycoside hydrolase (GH) families. nih.gov These enzymes, often referred to as fructanases or β-fructofuranosidases, sever the β(2→1) linkages that connect the fructose units. nih.gov The substrate specificity of these enzymes is critical; some are only capable of hydrolyzing short-chain FOS, while others can act on longer-chain polymers like inulin (B196767) and FOS DP12. nih.gov
For instance, research has identified specific enzymes in key gut commensals that are involved in FOS metabolism. Bifidobacterium longum possesses β-fructofuranosidase (CscA), which can degrade sucrose (B13894), kestose (DP3), and nystose (B80899) (DP4). nih.gov The ability to degrade longer chains like DP12 would depend on the specific repertoire of fructanases expressed by a given bacterial strain. Homologous proteins for FOS glycosidases are widely distributed among gut bacteria, found in numerous species across different phyla. nih.gov The degradation of FOS DP12 releases fructose and smaller fructo-oligosaccharides, which are then available for uptake and intracellular metabolism. researchgate.netnih.gov
Table 1: Examples of Enzymes and Systems Involved in FOS Degradation
| Enzyme/System | Source Organism (Example) | Substrate Specificity | Reference |
|---|---|---|---|
| β-Fructofuranosidase (CscA) | Bifidobacterium longum | Degrades sucrose, kestose (DP3), and nystose (DP4). | nih.gov |
| Sucrose-6-phosphate hydrolase (S6PH) | Anaerostipes caccae | Degrades sucrose and kestose (DP3), but not nystose (DP4). | nih.gov |
| ATP-binding cassette (ABC) transporter | Lactobacillus paracasei 1195 | Transports short-chain FOS (GF2, GF3) into the cell. | nih.govunl.edu |
| Glycoside Hydrolases (General) | Widely distributed (237 of 453 tested strains of gut bacteria) | Varying specificity for different FOS chain lengths. | nih.gov |
Bifidobacterium : Species within this genus are widely recognized as primary consumers of FOS. nih.govoup.commdpi.com Many strains of Bifidobacterium, such as B. longum and B. animalis, readily utilize FOS. nih.govnih.gov Their ability to metabolize long-chain FOS like DP12 is attributed to the secretion of extracellular fructanases that break down the polymer into manageable lengths for transport and fermentation. researchgate.netresearchgate.net The consumption of FOS by Bifidobacterium is a key factor in its prebiotic effect. nih.govnih.gov
Lactobacillus : Various Lactobacillus species can also ferment FOS, although they often show a preference for shorter chains. nih.govunl.edu For example, strains like Lactobacillus paracasei and Lactobacillus plantarum have been shown to rapidly consume kestose (DP3) and nystose (DP4) but may not utilize longer fractions directly. nih.govnih.gov Therefore, their utilization of FOS DP12 would likely depend on cross-feeding, where they consume the fructose and smaller oligosaccharides released by primary degraders like Bifidobacterium. nih.gov
Blautia : The role of Blautia in FOS metabolism is an area of active research. While some studies suggest Blautia has a limited capacity for direct carbohydrate metabolism, its abundance has been shown to increase following FOS supplementation. mdpi.comresearchgate.net Recent pulse metatranscriptomics research has identified certain Blautia species as novel FOS consumers by detecting the overexpression of FOS metabolism transcripts. biorxiv.org It is hypothesized that Blautia may participate in FOS DP12 metabolism through direct fermentation or by utilizing breakdown products released by other microbes in a cross-feeding mechanism. biorxiv.orgfrontiersin.org
Fermentation End-Product Profiling from this compound by Gut Microbiota Analogues (in vitro fermentation systems)
The fermentation of FOS DP12 by gut microbial communities in controlled in vitro systems, such as batch culture fermentations with fecal microbiota, results in the production of a range of metabolites. Because FOS resists host digestion, it delivers a significant carbohydrate load to the colon, fueling microbial metabolic activity. nih.gov
The primary end-products of FOS fermentation are short-chain fatty acids (SCFAs), mainly acetate, propionate, and butyrate. researchgate.netmdpi.com These molecules are produced through various microbial metabolic pathways as bacteria break down the fructose and glucose monomers derived from FOS DP12. FOS fermentation generally leads to a significant increase in total SCFA production compared to controls without a fermentable substrate. nih.govresearchgate.net Specifically, microbial-FOS fermentation has been shown to yield higher amounts of propionate and butyrate. nih.govresearchgate.net Butyrate is a particularly important SCFA as it serves as the primary energy source for colonocytes. researchgate.net
Table 2: Representative SCFA Production from FOS Fermentation in in vitro Models
| Fermentation Substrate | Change in Acetate | Change in Propionate | Change in Butyrate | Model System | Reference |
|---|---|---|---|---|---|
| Microbial-FOS | Significant increase at 12h and 24h | Significant increase at 12h and 24h | Significant increase at 24h | Fecal microbiota batch culture | nih.gov |
| Linear FOS (from chicory) | No significant change vs. control | No significant change vs. control | No significant change vs. control | TIM-2 in vitro colon model | nih.gov |
| Branched FOS (from grass) | Significant increase | Significant increase | Significant increase | TIM-2 in vitro colon model | nih.gov |
| FOS (positive control) | Significant increase | No significant change | Significant increase | Fecal microbiota from IBS and healthy donors | reading.ac.uk |
Note: The results reflect the fermentation of FOS mixtures, which are indicative of the metabolic potential following the initial breakdown of FOS DP12.
Alongside SCFAs, microbial fermentation of carbohydrates like FOS DP12 also produces gaseous metabolites. The primary gases generated are hydrogen (H₂) and carbon dioxide (CO₂). In some individuals, certain microbes (archaea) can utilize these gases to produce methane (CH₄). Gas production is a natural consequence of the anaerobic metabolic pathways used by gut bacteria to extract energy from the sugars released from FOS degradation. While specific data on gas profiles from FOS DP12 is limited, this general pattern of gas production is a well-established outcome of fiber fermentation in the colon. Other bioactive compounds, including lactate, can also be produced, which may serve as a substrate for other bacteria that can convert it into SCFAs like butyrate. mdpi.com
Modulation of Microbial Community Structure and Function by this compound in Controlled Environments (e.g., ex vivo organ models, gnotobiotic animal models)
The introduction of FOS DP12 into a controlled gut environment selectively stimulates the growth of bacteria capable of its metabolism, thereby modulating the microbial community structure.
In gnotobiotic animal models colonized with human microbiota, the addition of FOS to the diet has been shown to induce significant shifts in the microbial population. nih.gov A prominent and consistent finding is a significant increase in the abundance of Bifidobacterium species. mdpi.comnih.gov For instance, one study found that FOS supplementation selectively promoted the proliferation of Bifidobacterium pseudolongum in mice. mdpi.com Other studies have observed increases in the Clostridium coccoides group and a decrease in the Clostridium leptum group. nih.gov These shifts demonstrate the potent selective pressure exerted by FOS on the gut ecosystem.
In vitro colon models, such as the TNO intestinal model (TIM-2), provide further evidence of this modulation. When linear FOS (structurally similar to FOS DP12) was introduced into the TIM-2 system inoculated with human fecal microbiota, it led to a significant increase in the abundance of beneficial bacteria, including Anaerobutyricum, Lachnospiraceae, and Faecalibacterium. nih.gov These changes in community composition are directly linked to the functional output of the microbiota, such as the enhanced production of health-promoting metabolites like butyrate. oup.comresearchgate.net
Taxonomic Profiling (e.g., 16S rRNA gene sequencing) and Diversity Analysis
Taxonomic profiling, primarily through 16S rRNA gene sequencing, is a fundamental technique used to identify the composition of microbial communities and assess how they change in response to specific substrates like this compound. frontiersin.orgnih.gov This method involves sequencing the hypervariable regions of the 16S rRNA gene, which serves as a molecular fingerprint to classify bacteria into different taxonomic units. nih.gov
Studies investigating the impact of FOS on gut microbiota consistently demonstrate a significant shift in bacterial populations. FOS is known to stimulate the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species. nih.gov However, the effects are not limited to these well-known probiotics. A metagenomic analysis of mice fed a FOS diet revealed that other bacteria can also utilize these oligosaccharides. nih.gov For instance, one study showed that in addition to a notable increase in Bifidobacterium, the genus Olsenella also became dominant after FOS treatment. nih.gov The study also observed significant changes at the phylum level, with an increase in Actinobacteria and a decrease in Bacteroidetes in mice on a low-FOS diet. nih.gov
Such analyses provide a snapshot of the microbial diversity and the relative abundance of different taxa, revealing which members of the community are potential metabolizers of this compound.
| Taxonomic Level | Bacterial Group | Observed Change | Reference |
|---|---|---|---|
| Phylum | Actinobacteria | Significant Increase | nih.gov |
| Phylum | Bacteroidetes | Decrease | nih.gov |
| Genus | Bifidobacterium | Notably Increased | nih.gov |
| Genus | Olsenella | Became a Dominant Genus | nih.gov |
| Genus | Enterococcus | Promoted | nih.gov |
Metagenomic, Metatranscriptomic, and Metabolomic Analysis of Microbial Responses
To move beyond simple taxonomic cataloging and understand the functional dynamics of FOS DP12 metabolism, researchers employ a suite of "omics" technologies.
Metagenomic Analysis: This approach involves sequencing the entire collective genome of a microbial community. In the context of FOS metabolism, metagenomics helps to identify the full genetic potential of the microbiota to degrade these complex carbohydrates. nih.gov It allows for the identification of genes encoding carbohydrate-active enzymes (CAZymes), such as glycoside hydrolases (GHs), which are essential for breaking down FOS. nih.govnih.gov For example, enzymes from the GH32 family are known to hydrolyze fructans like FOS. nih.govnih.gov Metagenomic analysis can reveal the presence and abundance of these crucial genes within the gut ecosystem.
Metatranscriptomic Analysis: While metagenomics shows what is possible, metatranscriptomics reveals what is actively happening by sequencing the messenger RNA (mRNA) of the community. This provides a snapshot of gene expression at a specific moment. A pulse metatranscriptomics approach, involving short exposure of a stool sample to FOS, has been used to identify novel bacterial consumers. nih.govbiorxiv.org This method showed that a short incubation period was sufficient to induce the expression of genes involved in carbohydrate metabolism, including CAZymes. nih.govbiorxiv.org Notably, this technique identified species of the genus Blautia, not previously known as major fructan consumers, as having significantly overexpressed FOS metabolism transcripts. nih.govbiorxiv.org
Metabolomic Analysis: Metabolomics focuses on the end products of metabolism. In FOS fermentation, this involves identifying and quantifying the metabolites produced by the gut microbiota, primarily short-chain fatty acids (SCFAs). nih.govmdpi.com The fermentation of FOS leads to the production of beneficial SCFAs, including acetate, propionate, and butyrate. nih.govmdpi.comresearchgate.net Studies comparing different FOS sources have shown that microbial-derived FOS can lead to a higher production of total SCFAs, particularly propionate and butyrate, compared to commercially available inulin-derived FOS. nih.govresearchgate.net
| Technique | Focus of Analysis | Key Findings for FOS Metabolism | Reference |
|---|---|---|---|
| Metagenomics | Genetic potential (DNA) | Identifies the repertoire of carbohydrate-active enzyme (CAZyme) genes, like GH32, present in the microbiota. | nih.govnih.gov |
| Metatranscriptomics | Gene expression (mRNA) | Reveals active transcription of FOS-degrading genes and helps identify novel FOS consumers (e.g., Blautia). | nih.govbiorxiv.org |
| Metabolomics | Metabolic end-products | Quantifies the production of short-chain fatty acids (acetate, propionate, butyrate) resulting from fermentation. | nih.govresearchgate.net |
Mechanisms of Cross-Feeding and Syntrophic Interactions Involving this compound Fermentation in Complex Microbial Ecosystems
The fermentation of a complex polysaccharide like this compound is not typically carried out by a single microbial species but rather by a consortium of microbes engaged in metabolic cooperation. frontiersin.org This cooperation often takes the form of cross-feeding, or syntrophy, where one organism consumes the metabolic byproducts of another. frontiersin.orgnih.gov
In the gut, these interactions establish trophic levels for carbohydrate breakdown. nih.gov
Primary Degraders: These microbes possess the specialized enzymatic machinery (e.g., GH32 family enzymes) required to hydrolyze the long-chain FOS DP12 into smaller oligosaccharides and monosaccharides (fructose, glucose). nih.govnih.gov
Primary Fermenters: This group, which may include the primary degraders or other species, ferments the released simple sugars. This process generates a variety of metabolic intermediates, such as organic acids (formate, acetate, succinate), alcohols, and gases (H₂ and CO₂). nih.govplos.org
Secondary Fermenters and Consumers: Other members of the microbial community then utilize the byproducts from the primary fermenters. For example, butyrate-producing bacteria can utilize acetate to produce butyrate, a key energy source for colonocytes. nih.gov Similarly, hydrogen (H₂) produced during fermentation can be consumed by sulfate-reducing bacteria, methanogens, and acetogens. nih.gov This interspecies H₂ transfer is a classic example of syntrophy, as the removal of H₂ makes the initial fermentation reactions more thermodynamically favorable for the primary fermenters. nih.goviiasa.ac.at
This intricate web of interactions ensures the complete and efficient breakdown of FOS DP12, maximizing energy extraction for the microbial community while producing a diverse range of metabolites that impact host health.
| Microbial Guild | Metabolic Role | Substrates Consumed | Key Products Released for Cross-Feeding | Reference |
|---|---|---|---|---|
| Primary Degraders (e.g., Bifidobacterium) | Hydrolyze FOS DP12 | This compound | Shorter oligosaccharides, Fructose | nih.govnih.gov |
| Primary Fermenters | Ferment simple sugars | Fructose, Glucose | Acetate, Formate, H₂, CO₂ | nih.govplos.org |
| Secondary Fermenters (e.g., Butyrate producers) | Utilize fermentation byproducts | Acetate | Butyrate | nih.gov |
| Syntrophic H₂ Consumers (e.g., Methanogens) | Consume gaseous byproducts | H₂, CO₂ | Methane | nih.goviiasa.ac.at |
Comparative Analysis of this compound Metabolism Versus Oligosaccharides of Different Degrees of Polymerization
The degree of polymerization (DP) is a critical factor that influences the fermentability and metabolic fate of FOS. nih.gov Generally, shorter-chain FOS (e.g., DP 3-5) are fermented more rapidly and by a broader range of bacteria compared to longer-chain fructans like inulin (DP > 23). nih.govnih.gov FOS with a DP12 falls into an intermediate category.
Research indicates that the metabolic properties of FOS are DP-dependent. For instance, a study on the butyrate producer Anaerostipes caccae showed that it completely consumed kestose (DP3) but left behind nystose (DP4) and fructosylnystose (DP5), demonstrating a clear preference for shorter chains. nih.gov This specificity is due to the particular transport systems and glycoside hydrolase enzymes possessed by different bacterial species. nih.gov
Longer-chain FOS like DP12 are fermented more slowly and are thought to persist further into the distal colon. This allows them to stimulate microbial populations in that region, which may differ from those in the proximal colon that are exposed to more readily available substrates. While shorter chains may promote rapid growth of certain bifidobacteria, longer chains like inulin have been shown to have a more significant effect on calcium bioavailability in rat models, suggesting different physiological outcomes based on DP. nih.gov Therefore, the metabolism of FOS DP12 would be expected to be slower than that of short-chain FOS, engaging a potentially more specialized set of microbes capable of hydrolyzing these larger molecules, and its fermentation would likely extend to more distal regions of the colon.
| Characteristic | Short-Chain FOS (e.g., DP 3-5) | Long-Chain FOS (e.g., DP12 and higher) | Reference |
|---|---|---|---|
| Rate of Fermentation | Generally rapid | Slower and more sustained | nih.govresearchgate.net |
| Site of Fermentation | Primarily proximal colon | Extends to the distal colon | nih.gov |
| Microbial Utilization | Utilized by a broader range of bacteria | Utilized by more specialized bacteria with appropriate enzymes | nih.gov |
| Bacterial Preference | Some species show a distinct preference for shorter chains (e.g., A. caccae). | Selectively promotes microbes capable of degrading longer chains. | nih.gov |
Molecular and Cellular Interactions of Fructo Oligosaccharide Dp12 Excluding Human Clinical Data
Modulation of Cellular Signaling Pathways in In Vitro Models (e.g., immune cells, intestinal epithelial cells, without therapeutic claims)
Fructo-oligosaccharides have been shown to directly modulate key cellular signaling pathways in in vitro models of intestinal epithelial cells, independent of their fermentation by microbiota. These effects appear to be influenced by the chain length of the FOS molecule.
One of the most clearly defined mechanisms is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov Research using the T84 intestinal epithelial cell line demonstrated that FOS induces AMPK activation. nih.govelsevierpure.com This activation proceeds through a specific cascade involving the calcium-sensing receptor (CaSR), which in turn activates phospholipase C (PLC). nih.govelsevierpure.com The subsequent steps involve an increase in intracellular calcium and the activation of Ca²⁺/calmodulin-dependent protein kinase kinase-β (CaMKKβ), which directly phosphorylates and activates AMPK. nih.govelsevierpure.com
Furthermore, FOS has been found to modulate gene expression related to cellular structure and inflammatory processes. In Caco-2 cells, a model for human intestinal absorptive cells, FOS treatment enhanced the expression of genes involved in the focal adhesion pathway. researchgate.net This suggests that FOS can influence cell-matrix interactions and cellular structure. The same study also reported increased expression of genes within various inflammatory pathways, such as the TNF signaling pathway. researchgate.net
The degree of polymerization of FOS can lead to differential effects on cellular responses. For example, a study on human peripheral blood mononuclear cells (PBMCs) found a positive correlation between the chain length of FOS and the ratio of IL-10 to IL-12 production. d-nb.info This suggests that longer-chain fructans like FOS DP12 might induce different cytokine profiles compared to shorter-chain variants. d-nb.info
| Pathway | Affected Components/Genes | Cell Model | Observed Effect | Reference |
|---|---|---|---|---|
| AMPK Signaling | CaSR, PLC, CaMKKβ, AMPK | T84 Intestinal Epithelial Cells | Activation of the pathway, promoting tight junction assembly. | nih.govelsevierpure.com |
| Focal Adhesion | ITGB8, ITGA6, SPP1, CAV1, LAMA3, ARHGAP5, LAMC2 | Caco-2 Cells | Enhanced gene expression. | researchgate.net |
| Inflammatory Pathways (e.g., TNF signaling) | TNF, ITGA5, ITGB3, PTGS2, FGF2, FLNC, EDNRB, VEGFA, MMP13 | Caco-2 Cells | Increased gene expression. | researchgate.net |
| Cytokine Regulation | IL-10, IL-12 | Human PBMCs | Positive correlation between FOS chain length and IL-10/IL-12 ratio. | d-nb.info |
Gene Expression Regulation in Microbial Systems in Response to Fructo-oligosaccharide DP12 Exposure
Fructo-oligosaccharides are well-known for their ability to be selectively fermented by gut microbiota. This fermentation process is initiated by the expression of specific microbial genes, particularly those encoding carbohydrate-active enzymes (CAZymes). nih.govbiorxiv.org Upon exposure to FOS, gut bacteria that can utilize it as a substrate upregulate the expression of genes for enzymes capable of hydrolyzing the β(2→1)-fructosyl-fructose bonds. nih.govbiorxiv.org
Metatranscriptomic studies on human stool samples have shown that short-term exposure to FOS induces the expression of genes involved in carbohydrate metabolism, notably those from the glycoside hydrolase family 32 (GH32), which are known to hydrolyze fructans like FOS and inulin (B196767). nih.govbiorxiv.org This indicates a direct transcriptional response by specific members of the microbial community to the presence of FOS.
The degree of polymerization is a critical factor that dictates the dynamics of fermentation and gene expression within the microbial community. oup.com
Fermentation Rate: Short-chain FOS (scFOS) are typically fermented more rapidly and in the proximal colon, whereas longer-chain fructans, such as inulin and likely FOS DP12, are fermented more slowly and can reach the distal colon. tandfonline.comnih.gov This slower fermentation is attributed to the lower solubility and greater molecular complexity of higher DP fructans, which may require more enzymatic processing by the bacteria.
Microbial Specificity: The chain length of a fructan can influence which bacterial species are stimulated. While many bifidobacteria readily consume scFOS, some species are better equipped to utilize longer-chain inulin. researchgate.netnih.gov Studies comparing fructans of different DPs have shown that higher DP inulins can have a more pronounced and persistent effect on the gut microbiota composition compared to scFOS. oup.comresearchgate.netnih.gov For example, an ex vivo fermentation study found that high-DP inulin had a greater effect on the microbial community than scFOS. researchgate.netnih.gov This suggests that FOS DP12 would likely stimulate a specific subset of fructan-degrading bacteria that possess the necessary enzymatic machinery for longer-chain oligosaccharides.
| Gene/Enzyme Family | Function | Effect of FOS Exposure | Influence of Degree of Polymerization (DP) | Reference |
|---|---|---|---|---|
| Glycoside Hydrolase Family 32 (GH32) | Hydrolysis of fructan polysaccharides (e.g., FOS, inulin). | Upregulation of gene expression in FOS-consuming bacteria. | Longer chains (higher DP) are fermented more slowly, potentially by different microbial species or requiring different enzymatic variants. | nih.govbiorxiv.org |
| Carbohydrate Metabolism Genes | General transport and metabolism of carbohydrates. | Induction of expression in response to FOS as a carbon source. | The rate of gene induction and subsequent fermentation is faster for short-chain FOS compared to long-chain fructans. | nih.govnih.gov |
Impact on Ex Vivo or Animal Intestinal Barrier Function (focus on mechanistic insights, not host health benefits)
The intestinal barrier is a complex system crucial for regulating the passage of substances from the lumen into the body. FOS can influence this barrier through several direct and indirect mechanisms, with some studies showing a strengthening effect and others indicating a potential for disruption depending on the context and model system.
A key mechanism for enhancing barrier function involves the FOS-mediated activation of the AMPK signaling pathway in intestinal epithelial cells, as described in section 5.2. nih.govelsevierpure.com Activated AMPK is known to promote the assembly of tight junctions, which are critical protein complexes that seal the paracellular space between epithelial cells. nih.gov This mechanistic link is supported by studies in weaned piglets where dietary supplementation with short-chain FOS led to increased intestinal mRNA expression of key tight junction proteins, including zona occludens 1 (ZO-1), occludin, and claudin-1. tandfonline.comresearchgate.net
Conversely, some animal studies have reported that FOS can increase intestinal permeability. nih.govnih.gov Research in rats demonstrated that FOS feeding led to increased passage of permeability markers. nih.gov The proposed mechanism for this effect is not a direct disruption of tight junction proteins but rather an indirect consequence of rapid fermentation. nih.gov The high production of short-chain fatty acids (SCFAs) from FOS fermentation can lead to intracellular acidification of colonocytes. nih.gov To counteract this, proton pumps in the cell membrane become more active, which can lead to ATP depletion. nih.gov This cellular energy stress may, in turn, compromise the integrity of the intestinal barrier. nih.gov A microarray analysis from this study revealed that FOS feeding did not alter the expression of tight junction genes but significantly increased the expression of numerous genes related to mitochondrial function and energy metabolism, supporting the hypothesis of altered cellular energetics. nih.gov
These seemingly contradictory findings highlight the complex effects of FOS on intestinal barrier function. The outcome may depend on the specific FOS chain length (with FOS DP12 representing a longer oligosaccharide), the host animal model, the background diet, and the composition of the resident microbiota.
Applications of Fructo Oligosaccharide Dp12 in Research and Industrial Biotechnology Non Clinical Focus
Fructo-oligosaccharide DP12 as a Model Substrate for Enzyme Characterization and Glycan-Binding Protein Studies
This compound serves as a valuable substrate in the study of carbohydrate-active enzymes, particularly fructan-degrading enzymes such as inulinases and fructosyltransferases. mdpi.comnih.gov The characterization of these enzymes is crucial for their application in food production and biotechnology. The degree of polymerization of the FOS substrate significantly influences enzyme activity and hydrolysis kinetics.
Research on onion bulb tissues, which naturally contain FOS, has shown that highly polymerized FOS, including the DP 9-12 range, are preferentially hydrolyzed during storage compared to FOS with a lower DP. nih.gov This suggests that certain enzymes exhibit higher activity towards longer-chain fructans. In one study, the hydrolysis of DP 9-12 FOS averaged 86% over a six-month storage period, with a consumption rate of 48 µg/g of fresh weight per week. nih.gov Such data is instrumental in developing models for enzymatic reactions and understanding the substrate specificity of fructanases.
The table below summarizes hydrolysis parameters for different FOS DP ranges from the aforementioned study, highlighting the distinct behavior of longer-chain fructans.
| FOS DP Range | Average Hydrolysis (%) | Consumption Rate (µg/g FW per week) | Half-life (weeks) |
| DP 6 | 74 - 85% | 25 - 58 | 7.5 - 13.1 |
| DP 7 | 74 - 85% | 38 | 7.5 - 13.1 |
| DP 8 | 74 - 85% | 26 | 7.5 - 13.1 |
| DP 9-12 | 86% | 48 | 7.5 - 13.1 |
This data is derived from a study on FOS hydrolysis in onion bulb tissues. nih.gov
In the field of glycobiology, oligosaccharides are essential for studying glycan-binding proteins (GBPs), which mediate a wide range of biological processes. While specific studies focusing on FOS DP12 as a ligand for GBPs are not extensively documented, its well-defined structure makes it a potential candidate for investigating the binding specificity and affinity of proteins that recognize linear fructans.
Integration of this compound in Animal Nutrition Research (focused on gut microbiota modulation and digestibility)
In animal nutrition, FOS are widely researched as prebiotics to modulate the gut microbiota, improve intestinal health, and enhance nutrient digestibility. nih.gov The chain length of FOS plays a critical role in determining its site of fermentation in the gastrointestinal tract. nih.govnih.gov Shorter-chain FOS are fermented rapidly in the proximal colon, whereas longer-chain FOS like DP12 are fermented more slowly, allowing them to reach the distal colon. nih.govresearchgate.netnih.gov This sustained fermentation is believed to confer broader benefits along the entire colon.
Studies in various animal models have demonstrated the "bifidogenic" effect of FOS, meaning they selectively stimulate the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus. tandfonline.comnih.gov For instance, oral administration of FOS to suckling piglets led to a clear bifidogenic effect in the colon. nih.gov While these studies often use FOS mixtures, the inclusion of long-chain fractions is crucial for the sustained prebiotic effect.
The fermentation of FOS by gut bacteria produces short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which lower the intestinal pH and serve as an energy source for colonocytes. researchgate.net Research in dogs has shown that dietary FOS supplementation can influence fecal SCFA concentrations and improve the apparent total tract digestibility (ATTD) of several minerals, including calcium, magnesium, and zinc. nih.gov The slower fermentation of DP12 could theoretically lead to a more sustained release of SCFAs in the distal colon, an area more prone to pathological conditions.
The table below shows the impact of FOS supplementation on the digestibility of various nutrients in dogs.
| Nutrient | Effect of FOS Supplementation on ATTD |
| Dry Matter | Increased |
| Crude Protein | Interaction with dietary protein level |
| Calcium | Increased |
| Magnesium | Increased |
| Sodium | Increased |
| Zinc | Increased |
| Iron | Increased |
This data is based on a study investigating the effects of FOS in dog diets. nih.gov
Biotechnological Utility of this compound in Controlled Fermentation Processes
The biotechnological production of FOS is primarily achieved through two main enzymatic processes: the transfructosylation of sucrose (B13894) using fructosyltransferases or the controlled enzymatic hydrolysis of inulin (B196767) (a longer-chain fructan) using inulinases. frontiersin.orgnih.govtaylorfrancis.com Controlling these fermentation processes to produce FOS of a specific chain length, such as DP12, is a significant area of research.
The choice of microorganism (e.g., Aspergillus sp., Aureobasidium sp.) and the optimization of fermentation parameters—such as substrate concentration, temperature, pH, and reaction time—are critical for maximizing the yield of FOS and influencing the distribution of DP. scispace.comresearchgate.netmdpi.com For example, high sucrose concentrations generally favor the transfructosylation activity of enzymes, leading to the synthesis of higher DP FOS. researchgate.net However, the process also yields a mixture of FOS with different chain lengths (typically from DP3 to DP5), along with residual glucose and fructose (B13574). nih.gov
Producing a high yield of a specific long-chain FOS like DP12 through direct fermentation from sucrose is challenging. An alternative approach is the partial hydrolysis of inulin, which can yield mixtures rich in longer-chain FOS. frontiersin.org Subsequent purification steps are then required to isolate specific fractions. The use of immobilized enzymes or whole cells in bioreactors is an effective strategy for the continuous and cost-effective large-scale production of FOS. nih.govscispace.com
Development of High-Purity this compound Standards and Reference Materials for Analytical Chemistry
The increasing use of FOS in functional foods and for research purposes necessitates the availability of high-purity analytical standards for quality control and accurate quantification. mdpi.com Reference materials for specific oligosaccharides, including FOS of a defined DP like DP12, are crucial for the validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography (HPAEC). fujifilm.com
However, obtaining pure FOS with a specific degree of polymerization is challenging and costly. mdpi.com Commercial FOS products are typically mixtures of molecules with varying chain lengths. mdpi.com The isolation and purification of individual FOS molecules from these mixtures require advanced chromatographic techniques, such as preparative HPLC or high-speed counter-current chromatography (HSCCC). mdpi.comresearchgate.net
One novel strategy involves the chemical modification (e.g., acetylation) of the FOS mixture to reduce polarity, followed by separation using HSCCC, and then deacetylation to yield the pure FOS. mdpi.comresearchgate.net The development of efficient and scalable purification methods is essential to make high-purity standards like FOS DP12 more accessible for research and industrial quality assurance.
Role of this compound in the Production of Value-Added Bioactive Compounds via Microbial Conversion
Beyond its direct use as a prebiotic, this compound can serve as a fermentation substrate for the microbial production of various value-added bioactive compounds. As a selectively fermented carbohydrate, its conversion by specific microbial strains can lead to the synthesis of compounds with industrial and pharmaceutical relevance.
Future Directions and Emerging Research Avenues for Fructo Oligosaccharide Dp12
Novel Enzymatic Systems and Biocatalysts for Precision Fructo-oligosaccharide DP12 Synthesis and Structural Modification
The conventional enzymatic synthesis of FOS often results in a mixture of oligosaccharides with varying chain lengths. nih.govscispace.comceon.rs A significant area of future research lies in the development of novel enzymatic systems and biocatalysts for the precision synthesis of this compound. The composition of FOS can be modulated by adjusting parameters such as substrate concentration, enzyme source, time, temperature, and pH. nih.govceon.rsbg.ac.rs For instance, the reaction time can be controlled to optimize the composition of the FOS mixture. researchgate.net
The use of fructosyltransferases and β-fructofuranosidases is a common practice for FOS production. nih.govceon.rs Future work will likely focus on enzyme engineering and the discovery of novel enzymes with a higher specificity for producing longer-chain FOS, including DP12. This could involve screening for new microbial enzymes or modifying existing ones to control their processivity and product specificity. One study noted that the average degree of polymerization of FOS can be influenced by the choice of enzyme preparation. researchgate.net
Furthermore, the structural modification of inulin-type fructans through chemical methods opens up possibilities for creating novel FOS derivatives with enhanced functionalities. mdpi.com Techniques such as sulfation, acetylation, and carboxymethylation have been shown to alter the physicochemical and biological properties of fructans. mdpi.com Applying these modifications to FOS DP12 could lead to the development of new compounds with unique therapeutic or industrial applications.
Table 1: Factors Influencing Enzymatic FOS Synthesis and Composition
| Parameter | Effect on FOS Synthesis | Reference |
| Enzyme Source | Determines the type and chain length of FOS produced. | nih.gov |
| Substrate Concentration | Can influence the yield and degree of polymerization. | nih.gov |
| Temperature | Affects enzyme activity and stability, thereby influencing reaction rate and product profile. | nih.govceon.rs |
| pH | Impacts enzyme conformation and catalytic efficiency. | nih.govceon.rs |
| Reaction Time | Can be controlled to optimize the desired FOS composition. | researchgate.net |
Advanced 'Omics Technologies (e.g., Single-Cell Metagenomics, Glycomics) in this compound Metabolism Research
Understanding the metabolic fate of this compound in the gut microbiota is crucial for elucidating its health benefits. Advanced 'omics technologies are set to revolutionize this area of research. While FOS is known to be metabolized by gut microbiota into short-chain fatty acids (SCFAs), the specific bacteria involved and the metabolic pathways utilized for long-chain FOS like DP12 are not fully understood. gavinpublishers.com
Single-cell genomics has emerged as a powerful tool for analyzing uncultured bacteria in the intestinal microbiome and can be used to identify dietary fiber responders. nih.govsciencedaily.combiorxiv.org This technology could be applied to pinpoint the specific microbial species that metabolize FOS DP12 and to characterize their metabolic capabilities at the single-cell level.
Glycomics, the comprehensive study of the glycome, offers high-throughput methods for the analysis of complex carbohydrates. creative-proteomics.comacs.orgcreative-proteomics.com High-resolution liquid chromatography-mass spectrometry (LC-MS) has been successfully used for the analysis of high-molecular-weight fructan polymers, enabling the detection of fructans with a DP of up to 100. nih.govnih.gov These glycomic approaches can be employed to track the degradation of FOS DP12 and the appearance of intermediate and final metabolic products within complex biological samples. The fermentation of long-chain oligosaccharides from microbial FOS samples appears to be preferentially consumed by the microbiota. mdpi.com
Table 2: Advanced 'Omics Technologies in FOS Research
| 'Omics' Technology | Application in FOS DP12 Research | Reference |
| Single-Cell Genomics | Identification of specific gut microbial species that metabolize FOS DP12. | nih.govsciencedaily.com |
| Glycomics (LC-MS) | High-resolution analysis and quantification of FOS DP12 and its metabolic byproducts. | nih.govnih.gov |
| Metagenomics | Analysis of the collective genetic material of the gut microbiota to understand the metabolic potential for FOS DP12 degradation. | nih.gov |
Development of Integrated Bioprocessing and Biorefinery Approaches for Sustainable this compound Production
The sustainable and economically viable production of high-purity this compound is a key challenge. Integrated bioprocessing and biorefinery concepts offer a promising solution. A biorefinery approach to FOS production from grass has been demonstrated, where FOS is extracted from a side-stream of grass whey. biorefineryglas.eubiorefineryglas.eu This represents a circular bioeconomy model, maximizing the use of all components of the raw material. biorefineryglas.eu
Future research will likely focus on optimizing these biorefinery processes to specifically target the production of long-chain FOS like DP12. This could involve the integration of enzymatic synthesis with advanced separation technologies, such as membrane filtration and chromatography, to isolate FOS DP12 with high purity. mdpi.com The development of continuous production systems and the use of immobilized enzymes are also promising avenues for improving the efficiency and sustainability of FOS DP12 manufacturing.
The concept of a multi-feedstock biorefinery could also be applied, allowing for flexibility in the raw materials used for FOS production and enhancing the resilience of the supply chain. mdpi.com
Elucidation of Specific Receptor-Mediated Effects of this compound in Diverse Biological Systems (non-mammalian, in vitro, or specific cellular contexts)
While the prebiotic effects of FOS are well-established, the direct interactions of these molecules with host cells are less understood. A burgeoning area of research is the elucidation of specific receptor-mediated effects of FOS, including DP12, in various biological systems. It has been reported that inulin-type fructans can directly interact with components of the gut-associated lymphoid tissue (GALT), such as dendritic cells, through pattern recognition receptors. nih.gov
Future studies could investigate whether FOS DP12 can directly bind to and modulate the activity of specific cellular receptors in non-mammalian models, such as zebrafish or Caenorhabditis elegans, to gain insights into its fundamental biological activities. In vitro studies using specific cell lines, for example, intestinal epithelial cells or immune cells, could also be employed to identify potential receptors and signaling pathways that are activated by FOS DP12. The degree of polymerization of fructans has been shown to differentially affect intestinal immune functions and immunoglobulin A secretion in rats, suggesting that chain length is a critical factor in these interactions. acs.org
Computational Modeling and Glycoinformatics for Predicting this compound Interactions and Biological Fate
Computational approaches are becoming increasingly valuable in glycoscience. Molecular dynamics simulations can provide atomic-level insights into the interactions between oligosaccharides and their protein targets. nih.gov While a simulation of an oligosaccharide with a DP of 12 has been reported, this was not a fructo-oligosaccharide. researchgate.net Future research could apply similar computational methods to model the binding of FOS DP12 to potential host receptors or microbial enzymes. This would allow for the prediction of binding affinities and the identification of key molecular interactions, guiding further experimental studies.
Glycoinformatics is an emerging field that develops and applies computational tools for the analysis of glycomic data. researchgate.net These tools can be used to predict the biological fate of FOS DP12 by analyzing its structure and comparing it to databases of known carbohydrate-protein interactions. As our understanding of the relationships between glycan structure and function grows, glycoinformatics will play an increasingly important role in predicting the biological activities of specific oligosaccharides like FOS DP12. researchgate.net
Q & A
Q. What structural features distinguish Fructo-oligosaccharide DP12/GF11 from other fructooligosaccharides (FOS)?
this compound/GF11 is characterized by a degree of polymerization (DP) of 12, consisting of 11 fructose units linked via (2→1)-β-glycosidic bonds and a terminal D-glucosyl unit at the non-reducing end . This structural specificity impacts its physicochemical properties, such as solubility and resistance to enzymatic hydrolysis. To confirm DP, researchers employ size-exclusion chromatography (SEC) or mass spectrometry (MS) .
Q. What methodologies are recommended for synthesizing and purifying DP12/GF11 with high purity?
Synthesis typically involves enzymatic elongation using fructosyltransferases or chemical methods like acid hydrolysis of inulin. Purification requires high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to isolate DP12/GF11 from shorter-chain FOS. Purity (>99%) is validated using NMR spectroscopy and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS .
Advanced Research Questions
Q. How does DP12/GF11 influence gut microbiota composition compared to lower-DP FOS?
DP12/GF11 exhibits selective prebiotic activity by stimulating Bifidobacterium and Lactobacillus species. Unlike shorter-chain FOS (DP < 10), DP12 resists fermentation in the proximal colon, reaching the distal colon to modulate microbial diversity. Researchers use in vitro batch cultures with fecal inocula and 16S rRNA sequencing to quantify species-level changes .
Q. What experimental designs address contradictory data on DP12/GF11’s immunomodulatory effects?
Conflicting reports on immune modulation (e.g., pro- vs. anti-inflammatory effects) may arise from differences in cell models (e.g., THP-1 monocytes vs. primary dendritic cells) or dosage. A robust approach includes:
Q. How can researchers optimize DP12/GF11 stability during long-term storage for in vivo studies?
Stability is pH- and temperature-dependent. For powder storage, maintain at -20°C in desiccated conditions to prevent hygroscopic degradation. For aqueous solutions, use -80°C with cryoprotectants (e.g., trehalose) to avoid freeze-thaw-induced chain scission. Monitor degradation via HPLC-ELSD quarterly .
Methodological and Analytical Questions
Q. What statistical frameworks are appropriate for analyzing DP12/GF11’s dose-dependent effects on metabolic parameters?
Use mixed-effects models to account for inter-individual variability in animal/human studies. For metabolomic data (e.g., SCFA production), apply multivariate analysis (PCA or PLS-DA) and false discovery rate (FDR) correction. Report effect sizes with 95% confidence intervals to enhance reproducibility .
Q. How to resolve discrepancies in DP12/GF11’s bioavailability across different administration routes?
Contradictory bioavailability data (oral vs. intraperitoneal) can be addressed by:
Q. What criteria define DP12/GF11 as a “functional ingredient” in mechanistic studies?
Adopt the PICOT framework:
- Population : Specific microbial consortia or host cells.
- Intervention : DP12/GF11 at physiologically relevant concentrations.
- Comparison : Negative controls (e.g., non-prebiotic carbohydrates).
- Outcome : Quantifiable changes (e.g., butyrate levels, cytokine profiles).
- Time : Acute (24–48 hr) vs. chronic (4–8 weeks) exposure .
Data Management and Reproducibility
Q. How should researchers handle large-scale omics data from DP12/GF11 studies?
- Data deposition : Raw sequencing data (e.g., metagenomics) in public repositories (NCBI SRA, ENA).
- Metadata standardization : Adopt MIAME or MISAME guidelines for experimental conditions.
- Code sharing : Publish R/Python scripts for bioinformatics pipelines on GitHub .
Q. What validation strategies ensure DP12/GF11’s structural integrity in complex matrices (e.g., food or fecal samples)?
Combine multiple orthogonal techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
